2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRDPBGABXUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-oxoindoline-5-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways in the body. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. It also modulates various signaling pathways, including the p53 and Bcl-2 pathways, which play crucial roles in regulating cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
2,6-Difluoro-N-(1H-indol-5-yl)benzamide (3h)
- Structure : Replaces the 2-oxoindolin-5-yl group with an indol-5-yl moiety.
- Activity : Potent MAO-B inhibitor (IC₅₀ = 10 nM), with high selectivity over MAO-A. Demonstrated neuroprotective effects against oxidative stress in PC12 cells .
2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide (11)
- Structure : Features a 5-nitrothiazole substituent instead of oxoindolin.
- Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) .
- Key Differences : The nitrothiazole group introduces strong electron-withdrawing properties, enhancing reactivity and antimicrobial potency but diverging from kinase-targeted applications.
trans-2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(p-tolyldiazenyl)benzamide
- Structure : Includes a pyrazolo-pyridine ring and a diazenyl group.
- Activity : Acts as a BRAFV600E kinase inhibitor (IC₅₀ < 50 nM) and serves as a photoswitchable tool for light-controlled kinase inhibition .
- Key Differences : The diazenyl and pyrazolo-pyridine groups enable unique photopharmacological applications, unlike the oxoindolin-based target compound.
Functional Group Impact on Pharmacological Profile
Pharmacophore Analysis
- Benzamide Core : Critical for binding to kinases (e.g., BRAF, PI3K) and enzymes (e.g., MAO-B). Fluorine atoms enhance lipophilicity and stability.
- Amine Substituent :
Biological Activity
2,6-Difluoro-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
The compound is known to interact with various receptors and enzymes, influencing several biochemical pathways. Its structure allows for high-affinity binding to multiple targets, which can modulate biological functions such as:
- Antiviral Activity : Exhibits potential in inhibiting viral replication.
- Anticancer Properties : Induces apoptosis in cancer cells by affecting intrinsic and extrinsic apoptotic pathways.
- Anti-inflammatory Effects : Modulates inflammatory responses, potentially useful in treating chronic inflammatory diseases.
- Antimicrobial Activity : Shows effectiveness against various bacterial strains.
Cellular Effects
Research indicates that 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide influences cellular functions through:
- Cell Signaling Pathways : Alters signaling cascades that regulate cell proliferation and survival.
- Gene Expression : Modifies the expression of genes involved in apoptosis and inflammation.
- Metabolic Processes : Impacts metabolic pathways, which can lead to altered cellular energy dynamics.
Case Studies
- Antibacterial Activity : In a study assessing antibacterial properties, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) lower than standard antibiotics like kanamycin against Pseudomonas aeruginosa and Staphylococcus aureus .
- Anticancer Efficacy : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces significant cytotoxic effects, leading to cell death through apoptosis . The results suggested that its mechanism involves the activation of caspases, critical mediators in the apoptotic pathway.
- Anti-inflammatory Potential : In models of inflammation, this compound reduced pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .
The compound's biochemical properties include:
| Property | Description |
|---|---|
| Molecular Weight | 292.25 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Stability | Stable under physiological conditions |
| Binding Affinity | High affinity for multiple biological targets |
Interaction with Enzymes
The compound has been shown to inhibit specific enzymes involved in disease processes. For instance, it acts as an inhibitor of certain kinases involved in cancer progression, leading to decreased cell viability in treated cultures .
Q & A
Q. Q1. What are the recommended methods for synthesizing 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling 2,6-difluorobenzoic acid derivatives with 5-aminoindolin-2-one precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or PyBOP under inert atmospheres to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Temperature control : Maintain 0–25°C to prevent decomposition of sensitive intermediates.
Optimization requires monitoring by TLC or LC-MS to assess purity and yield. Adjusting stoichiometry (1.2–1.5 equivalents of acid chloride) and reaction time (12–24 hrs) can improve yields .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : H and F NMR confirm substituent positions and fluorine integration .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities.
- X-ray crystallography : Resolves 3D conformation using SHELX programs for refinement .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Discrepancies often arise from assay conditions:
- Cellular context : Activity may differ in cancer vs. non-cancer cell lines due to target expression levels .
- Assay parameters : Variations in incubation time, serum concentration, or readout methods (e.g., ATP vs. resazurin assays) affect IC₅₀.
- Solution stability : Fluorinated benzamides may degrade under acidic/basic conditions; validate stability via LC-MS before assays .
Standardize protocols using reference inhibitors (e.g., LY294002 for PI3K inhibition) to calibrate results .
Q. Q4. What experimental strategies are effective for elucidating the compound’s mechanism of action (e.g., kinase vs. non-kinase targets)?
- Kinase profiling : Use broad-spectrum kinase panels (e.g., Eurofins) to identify primary targets.
- CRISPR/Cas9 knockout models : Validate target dependency in cellular assays .
- Structural studies : Co-crystallize with candidate targets (e.g., PI3Kγ) to map binding interactions. SHELX refinement is critical for resolving fluorine-induced electron density ambiguities .
- Thermal shift assays : Monitor protein stability shifts upon ligand binding to confirm engagement .
Q. Q5. How can researchers optimize this compound for in vivo studies despite its limited solubility?
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Adjust dosing regimens based on clearance rates .
Methodological Challenges
Q. Q6. What are best practices for troubleshooting low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography or recrystallization after each step to remove side products.
- Protecting groups : Temporarily block reactive sites (e.g., indolinone NH with Boc groups) to prevent undesired reactions .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction progress .
Q. Q7. How can computational methods complement experimental data in studying this compound?
- Docking simulations : Predict binding modes with targets like PI3K using AutoDock Vina or Schrödinger.
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity to guide analog design .
- MD simulations : Assess conformational flexibility and stability of ligand-target complexes over nanosecond timescales .
Data Interpretation
Q. Q8. How should researchers address off-target effects observed in phenotypic screens?
Q. Q9. What statistical approaches are recommended for analyzing high-throughput screening data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
